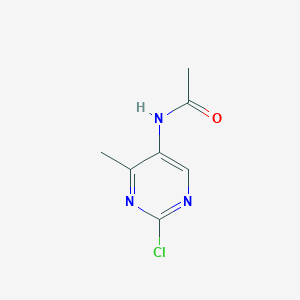
2-Chloro-4-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyloxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms in its five-membered ring structure. It has a molecular formula of C4H4ClNO and an average mass of 117.534 Da .
Synthesis Analysis
While specific synthesis methods for 2-Chloro-4-methyloxazole were not found, oxazole derivatives, which include 2-Chloro-4-methyloxazole, have been synthesized and screened for various biological activities .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methyloxazole consists of a five-membered ring with both oxygen and nitrogen atoms . The molecular formula is C4H4ClNO .Physical And Chemical Properties Analysis
2-Chloro-4-methyloxazole has a molecular weight of 117.53 g/mol. More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis of Complex Oxazoles
2-Chloro-4-methyloxazole is a versatile building block in the synthesis of complex oxazole compounds. For instance, its use in the synthesis of siphonazoles, natural products with potential pharmacological significance, has been demonstrated. The synthesis involves elaborating the 2-Chloro-4-methyloxazole molecule into more complex structures, highlighting its utility in organic synthesis (Zhang & Ciufolini, 2009).
Application in Corrosion Inhibition
Research has shown that derivatives of 2-Chloro-4-methyloxazole, such as 4-MTHT, can be effective in corrosion inhibition. These derivatives exhibit high efficiency in preventing mild steel corrosion in acidic media, indicating their potential application in industrial corrosion protection (Lagrenée et al., 2002).
Development of Antitumor Agents
2-Chloro-4-methyloxazole derivatives have been investigated for their potential in antitumor activity. Studies involving ruthenium complexes with azole compounds, including derivatives of 2-Chloro-4-methyloxazole, suggest their application in designing new anticancer drugs. These complexes exhibit unique redox properties that are advantageous in the context of antitumor activity (Reisner et al., 2005).
Large-Scale Preparation for Research
The scalability of synthesizing 2-Chloro-4-methyloxazole derivatives is crucial for research and industrial applications. Large-scale preparation techniques have been developed, underscoring the compound's relevance in various scientific and industrial processes (Benoît et al., 2008).
Fluorescent Probes for Bioimaging
2-Chloro-4-methyloxazole derivatives have been used to develop novel fluorescent probes. These probes can detect specific ions and are applicable in biological and environmental sensing, as well as in cell imaging. This application demonstrates the versatility of 2-Chloro-4-methyloxazole derivatives in biochemistry and molecular biology (Wang et al., 2019).
Biotransformation in Environmental Remediation
Research on the biotransformation of certain pollutants has identified 2-Chloro-4-methyloxazole derivatives as key intermediates. For example, the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by specific bacterial strains highlights the potential environmental applications of these compounds (Arora & Jain, 2012).
Orientations Futures
While specific future directions for 2-Chloro-4-methyloxazole were not found, research into similar compounds continues to be an active area of study. For example, kinase drug discovery, which often involves heterocyclic compounds like 2-Chloro-4-methyloxazole, has seen significant progress in the past 20 years .
Propriétés
IUPAC Name |
2-chloro-4-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3-2-7-4(5)6-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKQIYXGLJXKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyloxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


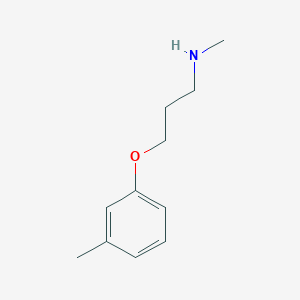

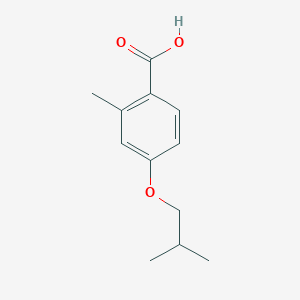
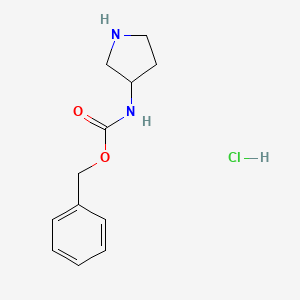

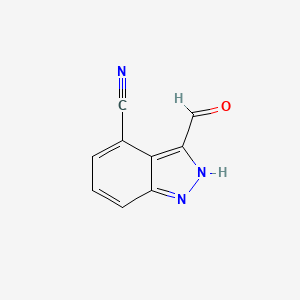
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)





